N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-3,4,5-trimethoxybenzamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a trifluoromethyl group, a chloro group, and a carbamothioyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or chloroform, and the reactions are typically carried out at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chloro and trifluoromethyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and methanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted benzamides and derivatives.
Scientific Research Applications
N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various cellular processes, including signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole-1-(N-tert-octyl)sulfonimidoyl Fluoride: A bench-stable alternative to sulfur (VI) fluoride exchange chemistry.
Phosphorus-Containing Compounds: Various compounds with different oxidation states and chemical environments.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Uniqueness
N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-3,4,5-trimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the carbamothioyl group contributes to its ability to interact with biological targets. This combination of properties makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H16ClF3N2O4S |
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Molecular Weight |
448.8 g/mol |
IUPAC Name |
N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C18H16ClF3N2O4S/c1-26-13-6-9(7-14(27-2)15(13)28-3)16(25)24-17(29)23-12-8-10(18(20,21)22)4-5-11(12)19/h4-8H,1-3H3,(H2,23,24,25,29) |
InChI Key |
CPSHHICPRUBBDB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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